![molecular formula C13H18O3 B13966472 1-[4-(Diethoxymethyl)phenyl]ethan-1-one CAS No. 125532-06-1](/img/structure/B13966472.png)
1-[4-(Diethoxymethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Diethoxymethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is characterized by the presence of a phenyl ring substituted with a diethoxymethyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(Diethoxymethyl)phenyl]ethan-1-one typically involves the reaction of 4-(diethoxymethyl)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(Diethoxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-[4-(diethoxymethyl)phenyl]ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Diethoxymethyl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Diethoxymethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo chemical transformations and interact with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparison with Similar Compounds
1-[4-(Diethoxymethyl)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-(Dimethoxymethyl)phenyl]ethan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-[4-(Diethylamino)phenyl]ethan-1-one: Contains a diethylamino group instead of a diethoxymethyl group.
1-[4-(1-Hydroxyethyl)phenyl]ethan-1-one: Features a hydroxyethyl group instead of a diethoxymethyl group.
Properties
CAS No. |
125532-06-1 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[4-(diethoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3/c1-4-15-13(16-5-2)12-8-6-11(7-9-12)10(3)14/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
UHDFWGBBKSDYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


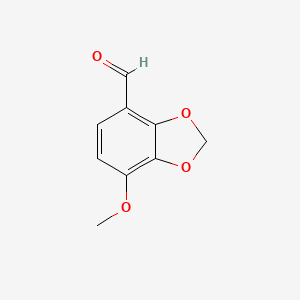
![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
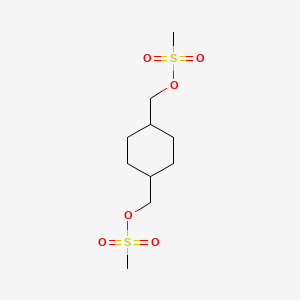

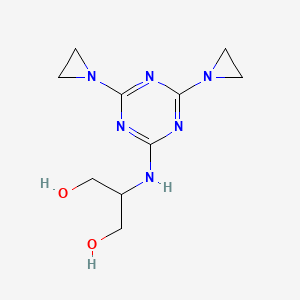
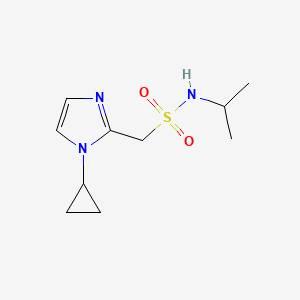
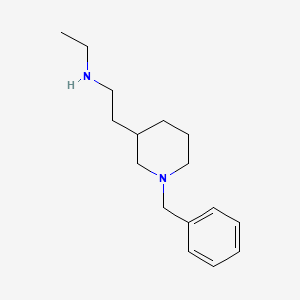
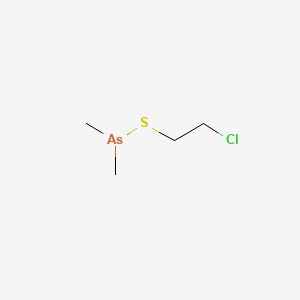
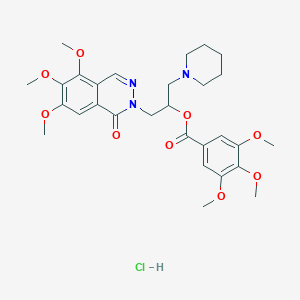
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)

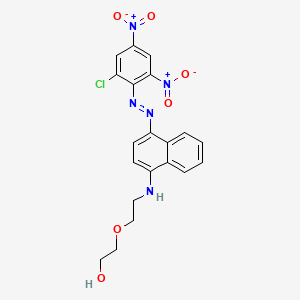

![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
